4-Bromo-2-fluoronicotinonitrile
Overview
Description
4-Bromo-2-fluoronicotinonitrile is an organic compound with the molecular formula C6H2BrFN2. It is a derivative of nicotinonitrile, characterized by the presence of bromine and fluorine atoms on the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
4-Bromo-2-fluoronicotinonitrile can be synthesized through various methods. One common synthetic route involves the bromination and fluorination of nicotinonitrile. The reaction typically employs reagents such as N-bromosuccinimide for bromination and a fluorinating agent like Selectfluor for fluorination. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
4-Bromo-2-fluoronicotinonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Scientific Research Applications
4-Bromo-2-fluoronicotinonitrile is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Material Science: It is used in the development of novel materials with specific electronic properties.
Chemical Biology: Researchers use it to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoronicotinonitrile largely depends on its use in specific reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Bromo-2-fluoronicotinonitrile can be compared to other halogenated nicotinonitriles, such as:
4-Chloro-2-fluoronicotinonitrile: Similar in structure but with a chlorine atom instead of bromine.
4-Bromo-2-chloronicotinonitrile: Contains both bromine and chlorine atoms.
4-Iodo-2-fluoronicotinonitrile: Features an iodine atom in place of bromine.
The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and suitability for certain synthetic applications .
Properties
IUPAC Name |
4-bromo-2-fluoropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNBAYVZPLFVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240620-65-8 | |
Record name | 4-bromo-2-fluoropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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